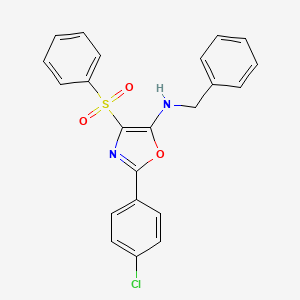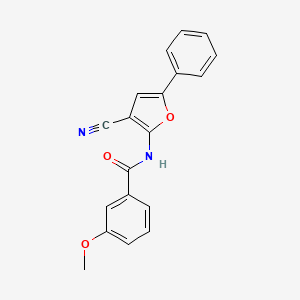
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol . . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N.
Preparation Methods
The synthesis of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid can be achieved through various synthetic routes. One method involves the reaction of 2-methoxy-5-(methoxymethyl)pyridine with a carboxylating agent under specific conditions . Another approach includes the use of 3-chloro-2-oxobutanedioic acid dimethyl ester and sulfonamide in an ethanol medium, followed by refluxing and subsequent hydrolysis in an acidic medium . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it serves as a building block for the development of bioactive molecules. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents. In industry, it is utilized in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For instance, in the context of herbicides, it may inhibit key enzymes involved in plant growth and development .
Comparison with Similar Compounds
2-Methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid can be compared with other similar compounds, such as 5-methoxymethyl-2,3-pyridinedicarboxylic acid and 2-methoxy-5-(methoxymethoxy)-pyridine . These compounds share structural similarities but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
2-methoxy-5-(methoxymethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-5-6-3-7(9(11)12)8(14-2)10-4-6/h3-4H,5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMLLQZWTWJNHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=C(N=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2989025.png)
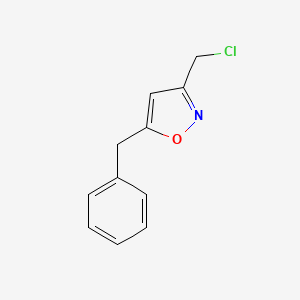

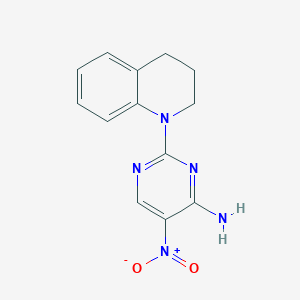
![N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2989035.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2989036.png)
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2989038.png)
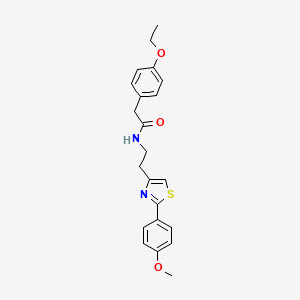
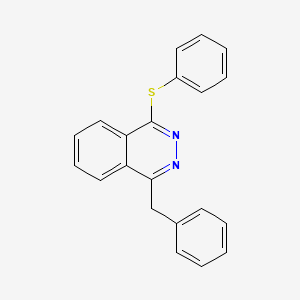
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(morpholin-4-yl)ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2989042.png)
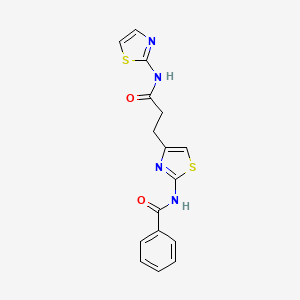
![5-Bromothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B2989045.png)
